In-Depth Technical Guide to the Spectroscopic Data of CAS Number 1142924-89-7 (PF-04447943)
In-Depth Technical Guide to the Spectroscopic Data of CAS Number 1142924-89-7 (PF-04447943)
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of modern drug discovery, a comprehensive understanding of a molecule's physicochemical properties is paramount. This guide is dedicated to the spectroscopic characterization of the compound identified by CAS number 1142924-89-7, known in the scientific literature as PF-04447943. As a potent and selective phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943 has garnered significant interest for its potential therapeutic applications in neurological and hematological disorders. This document provides a detailed exploration of its spectroscopic signature, offering a foundational resource for researchers engaged in its further development, quality control, or mechanistic studies. The synthesis and characterization of this molecule represent a significant endeavor in medicinal chemistry, and the data presented herein are critical for ensuring the identity, purity, and reproducibility of this important research compound.
Chemical Identity and Significance
The compound with CAS number 1142924-89-7 is chemically defined as 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .[1][2] It is more commonly referred to by its Pfizer designation, PF-04447943 .
Table 1: Chemical Identity of CAS Number 1142924-89-7
| Identifier | Value |
| CAS Number | 1142924-89-7 |
| IUPAC Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| Synonym | PF-04447943 |
| Molecular Formula | C₂₁H₂₆N₈O₂ |
| Molecular Weight | 422.48 g/mol |
PF-04447943 is a highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that metabolizes cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDE9A, PF-04447943 elevates intracellular levels of cGMP, a key second messenger involved in various physiological processes, including synaptic plasticity and blood cell adhesion. This mechanism of action has led to its investigation in clinical trials for Alzheimer's disease and sickle cell disease.[2][3]
Spectroscopic Data: A Detailed Analysis
A note on data availability: While the synthesis and biological activity of PF-04447943 are well-documented in scientific literature and patents, the raw spectroscopic data (NMR, MS, IR) are not always publicly available in their entirety. The following sections are based on the characterization data reported in the primary literature, supplemented with theoretical interpretations based on the known chemical structure.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For PF-04447943, high-resolution mass spectrometry (HRMS) is the preferred method to confirm its molecular formula.
Table 2: High-Resolution Mass Spectrometry Data for PF-04447943
| Ionization Mode | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |
| Electrospray (ESI+) | 423.2257 | Reported as consistent with the calculated value in primary literature. |
Experimental Protocol: Acquiring High-Resolution Mass Spectra
A robust protocol for obtaining high-resolution mass spectra of PF-04447943 would involve the following steps:
-
Sample Preparation: Dissolve a small amount of PF-04447943 (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-1000).
-
Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy.
-
Data Analysis: Process the acquired spectrum to identify the monoisotopic peak corresponding to [M+H]⁺ and compare the measured m/z value to the theoretically calculated value for C₂₁H₂₇N₈O₂⁺.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound. Both ¹H and ¹³C NMR are essential for the complete characterization of PF-04447943.
Specific peak assignments for PF-04447943 are not publicly available. The following tables provide an expected range and multiplicity for the key protons and carbons based on its complex structure. The actual spectrum would require detailed 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignment.
Table 3: Expected ¹H NMR Chemical Shifts for Key Structural Moieties of PF-04447943 (in CDCl₃ or DMSO-d₆)
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| Pyrimidine Protons | 8.5 - 9.0 | d, t |
| Pyrazolo-pyrimidine Proton | 7.8 - 8.2 | s |
| Pyrrolidine CH₂ (next to pyrimidine) | 3.5 - 4.5 | m |
| Pyrrolidine CH, CH₂ | 2.0 - 3.5 | m |
| Tetrahydropyran CH, CH₂ | 1.5 - 4.5 | m |
| Pyrrolidine CH₃ | 0.8 - 1.2 | d |
Table 4: Expected ¹³C NMR Chemical Shifts for Key Structural Moieties of PF-04447943 (in CDCl₃ or DMSO-d₆)
| Carbon Environment | Expected Chemical Shift (ppm) |
| Pyrimidine Carbons | 150 - 165 |
| Pyrazolo-pyrimidine Carbonyl Carbon | 155 - 165 |
| Pyrazolo-pyrimidine Aromatic Carbons | 100 - 155 |
| Pyrrolidine Carbons | 20 - 65 |
| Tetrahydropyran Carbons | 25 - 75 |
| Pyrrolidine Methyl Carbon | 10 - 20 |
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of PF-04447943 in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
-
2D NMR (for full assignment):
-
Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for connecting the different structural fragments.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction) and analyze the 1D and 2D spectra to assign all proton and carbon signals to the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Table 5: Expected Infrared Absorption Frequencies for PF-04447943
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (amide in pyrazolo-pyrimidinone) | 3200 - 3400 | Medium |
| C-H stretch (aromatic and aliphatic) | 2850 - 3100 | Medium-Strong |
| C=O stretch (amide) | 1650 - 1700 | Strong |
| C=N stretch (pyrimidine, pyrazole) | 1500 - 1650 | Medium-Strong |
| C-O stretch (tetrahydropyran) | 1050 - 1150 | Strong |
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of PF-04447943 with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the prepared sample.
-
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands and correlate them to the functional groups present in PF-04447943.
Synthetic Pathway and Spectroscopic Verification
The synthesis of PF-04447943 is a multi-step process that involves the coupling of key building blocks. Spectroscopic analysis at each step is crucial for verifying the formation of the desired intermediates and the final product.
Caption: Synthetic and verification workflow for PF-04447943.
This diagram illustrates the general synthetic strategy, where pre-synthesized building blocks are coupled to form the final molecule. Each intermediate and the final product would be rigorously characterized by NMR, MS, and IR to confirm its structure and purity before proceeding to the next step or biological testing.
Conclusion and Future Directions
The spectroscopic data for PF-04447943 (CAS 1142924-89-7) are consistent with its complex heterocyclic structure. A combination of mass spectrometry, NMR, and IR spectroscopy provides a comprehensive analytical toolkit for its unambiguous identification and quality assessment. For researchers working with this molecule, it is imperative to perform these spectroscopic analyses to ensure the integrity of their starting materials. Future work could involve the publication of the fully assigned ¹H and ¹³C NMR data, including 2D correlations, which would be an invaluable resource for the scientific community. Furthermore, advanced solid-state NMR and crystallographic studies could provide deeper insights into its three-dimensional structure and intermolecular interactions, which are crucial for understanding its binding to the PDE9A enzyme.
References
-
Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Clinical Therapeutics, 36(5), 757-770. [Link]
-
Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]
-
Verhoest, P. R., et al. (2012). Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(21), 9045-9054. [Link]
-
Charnigo, R. J., et al. (2019). PF-04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo-Controlled Study. Clinical and Translational Science, 12(2), 147-155. [Link]
Sources
- 1. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
